molecular formula C10H13F2NO B3072705 {[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine CAS No. 1016851-16-3

{[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine

Cat. No. B3072705
CAS RN: 1016851-16-3
M. Wt: 201.21 g/mol
InChI Key: LVVUOQDPXSXBNE-UHFFFAOYSA-N
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Description

{[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine is an organic compound that contains nitrogen . It has a molecular formula of C16H16F3NO and a molecular weight of 295.2995496 . This compound is related to other compounds such as {[2-(difluoromethoxy)phenyl]methyl}[2-(2-fluorophenyl)ethyl]amine and 2-(difluoromethoxy)ethylamine hydrochloride .


Synthesis Analysis

The synthesis of amines like This compound can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions involve alkyl groups, S N 2 reactions of alkyl halides, ammonia, and other amines . Another method is the nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of This compound is based on its molecular formula C16H16F3NO . The compound contains a difluoromethoxy group attached to a phenyl ring, which is further connected to a methyl and an ethyl group through a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving This compound are likely to be similar to those of other amines. Amines can undergo a variety of reactions, including nucleophilic substitution reactions with alkyl halides, reactions with acids to form ammonium salts, and reactions with ketones and aldehydes to form imines .

Mechanism of Action

Target of Action

It is known to belong to the class of amines, which are organic compounds that contain a basic nitrogen atom with a lone pair. Amines are structurally related to ammonia and are classified as primary, secondary, or tertiary depending on the number of carbon atoms bonded directly to the nitrogen atom .

Mode of Action

Amines in general can participate in a wide variety of chemical reactions, including nucleophilic substitutions and free radical reactions . The presence of the difluoromethoxy group may also influence the compound’s reactivity and interactions with its targets.

Biochemical Pathways

Amines are known to be involved in a wide range of biological processes, including neurotransmission .

Pharmacokinetics

Amines are generally well-absorbed and distributed throughout the body due to their polarity and ability to form hydrogen bonds . They are primarily metabolized by enzymes such as monoamine oxidase (MAO) and can be excreted via the kidneys .

Result of Action

Amines can interact with various biological targets and participate in numerous biochemical reactions, potentially influencing cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of {[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine. For example, the compound’s reactivity and interactions with its targets may be affected by the pH of the environment, as this can influence the protonation state of the amine group .

properties

IUPAC Name

N-[[2-(difluoromethoxy)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-2-13-7-8-5-3-4-6-9(8)14-10(11)12/h3-6,10,13H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVUOQDPXSXBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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